![molecular formula C18H20N2O5S B5319611 N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)
N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide, commonly known as BDAEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDAEA is a derivative of sulfonamide, a class of compounds that has been widely used in medicinal chemistry for their antibacterial, antifungal, and diuretic properties. BDAEA is a promising compound due to its unique chemical structure and potential therapeutic applications.
作用機序
The mechanism of action of BDAEA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. BDAEA has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in the regulation of cell growth and survival. BDAEA has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDAEA has been shown to exhibit significant biochemical and physiological effects in various experimental models. In vitro studies have shown that BDAEA can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of acetylcholinesterase. In vivo studies have shown that BDAEA can inhibit tumor growth in mouse models of cancer and improve cognitive function in mouse models of Alzheimer's disease.
実験室実験の利点と制限
BDAEA has several advantages for use in lab experiments. It is a stable and highly pure compound that can be synthesized in high yields. BDAEA has also been shown to exhibit significant biological activity in various experimental models, making it a promising compound for further study. However, BDAEA also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of BDAEA. One area of research is the optimization of the synthesis method to produce BDAEA in a more efficient and cost-effective manner. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by BDAEA, which could provide insight into its mechanism of action. Additionally, further studies are needed to evaluate the potential toxicity of BDAEA and its suitability for use in clinical trials.
合成法
BDAEA can be synthesized using a multistep process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with p-toluenesulfonyl chloride to form the intermediate compound, which is then reacted with N-(2-chloroethyl)acetamide to form the final product, BDAEA. The synthesis of BDAEA has been optimized to produce high yields and purity, making it suitable for various scientific applications.
科学的研究の応用
BDAEA has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of BDAEA is in the field of medicinal chemistry, where it has been shown to exhibit significant antitumor activity against various cancer cell lines. BDAEA has also been studied for its potential applications in the treatment of Alzheimer's disease, where it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
特性
IUPAC Name |
N-[2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-13(21)19-9-8-14-2-5-16(6-3-14)26(22,23)20-15-4-7-17-18(12-15)25-11-10-24-17/h2-7,12,20H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXGFTCYPYHVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-{4-[({[(2,5-dimethylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5319532.png)

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5319544.png)
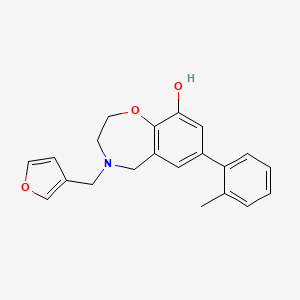
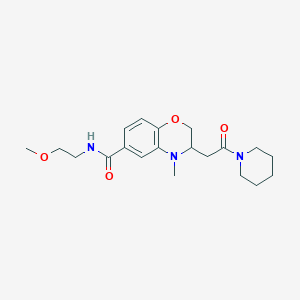
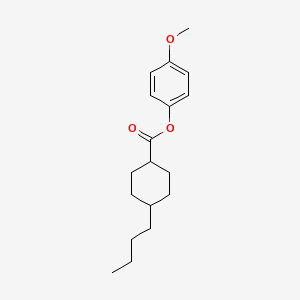
![(3S*,4S*)-4-isopropoxy-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B5319581.png)
![N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5319587.png)
![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![4-(4-hydroxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5319614.png)
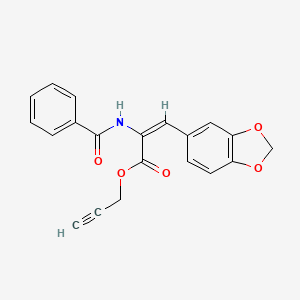
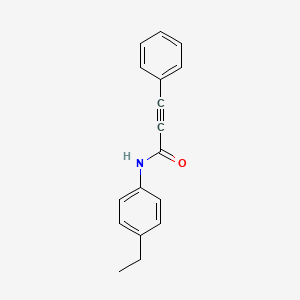
![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5319634.png)
![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)